N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15289768
InChI: InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
SMILES:
Molecular Formula: C15H9ClFN3O2
Molecular Weight: 317.70 g/mol

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

CAS No.:

Cat. No.: VC15289768

Molecular Formula: C15H9ClFN3O2

Molecular Weight: 317.70 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide -

Specification

Molecular Formula C15H9ClFN3O2
Molecular Weight 317.70 g/mol
IUPAC Name N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Standard InChI InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Standard InChI Key AJSOCZOKWWRTRH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)F)Cl

Introduction

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that features a complex molecular structure. It integrates a 1,2,5-oxadiazole ring with various aromatic substituents, including a chlorophenyl group and a fluorobenzamide moiety. The molecular formula of this compound is C15H9ClFN3O2, and its molecular weight is approximately 317.70 g/mol, although some sources may list it as 272.67 g/mol, which appears to be an error.

Biological Activity

Compounds containing oxadiazole rings are often associated with significant antibacterial and antifungal properties. Research indicates that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide may exhibit enzyme inhibition and receptor binding capabilities, suggesting its potential as a therapeutic agent in treating infections or other diseases. Its unique structural features may influence various biochemical pathways, offering insights into its pharmacological applications.

Synthesis

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves multiple steps, highlighting the complexity involved in synthesizing this compound. These methods underscore its significance in chemical research and the potential for modifying the compound to enhance its properties or synthesize derivatives with improved biological activities.

Potential Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several potential applications, primarily in the fields of medicine and pharmacology. Interaction studies involving this compound focus on understanding its binding affinity to various biological targets, which are crucial for determining its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide. These include:

Compound NameMolecular FormulaUnique Features
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamideNot specifiedContains a different oxadiazole isomer and additional methyl group
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamideNot specifiedIncorporates a phenoxy group with dimethyl substitution
5-(4-chlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amineNot specifiedFeatures an amine group instead of an amide

These compounds illustrate variations in substituent groups and functional moieties that may influence their biological activities and chemical properties.

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